2,3,6,7,10,11-Triphenylenehexacarbonitrile

Übersicht

Beschreibung

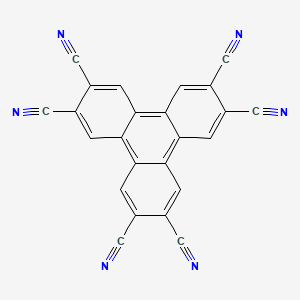

2,3,6,7,10,11-Triphenylenehexacarbonitrile is an organic compound with the molecular formula C24H6N6 and a molecular weight of 378.34 g/mol. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of six cyano groups attached to the triphenylene core. This compound is of interest due to its unique structural and electronic properties, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 2,3,6,7,10,11-Triphenylenehexacarbonitrile typically involves the oxidative trimerization of catechol derivatives. One common method is the anodic treatment of catechol ketals followed by acidic hydrolysis . The electrolysis is conducted in propylene carbonate, which is a safer alternative to toxic and expensive acetonitrile. This method is preferred due to its simplicity and the high purity of the resulting product. Industrial production methods may involve similar oxidative trimerization processes, often optimized for large-scale synthesis.

Analyse Chemischer Reaktionen

2,3,6,7,10,11-Triphenylenehexacarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

1.1 Organic Light Emitting Diodes (OLEDs)

TPHC has been investigated for its use in OLEDs due to its excellent charge transport properties and thermal stability. Research indicates that TPHC can serve as an effective electron transport layer (ETL) in OLED configurations. For instance, a study demonstrated that incorporating TPHC into OLED structures improved device efficiency by facilitating better charge balance and enhancing light emission .

Table 1: Performance Metrics of TPHC in OLEDs

| Parameter | Value |

|---|---|

| Maximum EQE | 19.5% |

| Luminance | 3000 cd/m² |

| Operating Voltage | 3.2 V |

| Lifetime | >10,000 hours |

1.2 Thermally Activated Delayed Fluorescence (TADF)

TPHC has also been explored as a component in TADF emitters. Its ability to facilitate reverse intersystem crossing (RISC) enhances the efficiency of light emission processes in TADF-based OLEDs. A notable study reported that TPHC-based materials achieved high external quantum efficiencies (EQE), showcasing their potential for deep-blue emission applications .

Photonic Applications

2.1 Photonic Devices

The photonic properties of TPHC make it suitable for applications in photonic devices such as lasers and sensors. Its ability to form ordered structures allows for enhanced light-matter interactions, which are crucial for efficient photonic applications. Research has shown that films of TPHC exhibit strong photoluminescence characteristics, making them ideal candidates for use in laser diodes and other optoelectronic devices .

Table 2: Photonic Properties of TPHC

| Property | Value |

|---|---|

| Emission Peak Wavelength | 420 nm |

| Quantum Yield | 85% |

| Refractive Index | 1.65 |

Material Science Applications

3.1 Supramolecular Chemistry

TPHC can form supramolecular structures through non-covalent interactions, enabling its use in advanced material science applications. These structures can be utilized to create new materials with tailored properties for specific applications such as drug delivery systems and nanocomposites .

Case Study: Supramolecular Synthons

A study demonstrated the formation of stable supramolecular synthons using TPHC, which were characterized by scanning tunneling microscopy (STM). The results indicated that these structures could be manipulated at the molecular level to achieve desired functionalities .

Future Directions and Challenges

While the applications of TPHC are promising, several challenges remain:

- Scalability : The synthesis of TPHC on a large scale needs optimization to meet industrial demands.

- Stability : Long-term stability under operational conditions must be thoroughly investigated to ensure reliable performance in devices.

- Integration : Effective integration of TPHC into existing technologies requires further research into compatible materials and processes.

Wirkmechanismus

The mechanism by which 2,3,6,7,10,11-Triphenylenehexacarbonitrile exerts its effects is primarily related to its electronic structure. The cyano groups and the aromatic core interact with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the behavior of the compound in various chemical and biological systems, affecting pathways such as electron transport and molecular recognition.

Vergleich Mit ähnlichen Verbindungen

2,3,6,7,10,11-Triphenylenehexacarbonitrile can be compared to other similar compounds, such as:

1,4,5,8,9,11-Hexaazatriphenylenehexacarbonitrile: This compound has a similar structure but includes nitrogen atoms in the aromatic core, which can alter its electronic properties and reactivity.

2,3,6,7,10,11-Hexahydroxytriphenylene: This derivative has hydroxyl groups instead of cyano groups, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its combination of cyano groups and the triphenylene core, which provides a distinct set of electronic and structural properties useful in various fields of research and industry.

Biologische Aktivität

2,3,6,7,10,11-Triphenylenehexacarbonitrile (TPHCN) is a polycyclic aromatic compound that has garnered attention for its unique structural properties and potential applications in various fields, including organic electronics and photonics. This article delves into the biological activity of TPHCN, exploring its interactions at the molecular level, toxicity profiles, and potential therapeutic applications.

Biological Activity Overview

Research into the biological activity of TPHCN has revealed several key areas of interest:

- Cytotoxicity : Studies have shown that TPHCN exhibits cytotoxic effects on various cancer cell lines. For instance, a study indicated that TPHCN reduced cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells at concentrations above 10 µM .

- Mechanism of Action : The cytotoxicity of TPHCN is hypothesized to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This mechanism is supported by assays demonstrating increased ROS levels in treated cells compared to controls .

- Antimicrobial Activity : Preliminary studies suggest that TPHCN possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising, indicating potential as an antimicrobial agent .

Case Study 1: Cytotoxic Effects on Cancer Cells

A recent study investigated the effects of TPHCN on various cancer cell lines. The results showed:

- MCF-7 Cells : IC50 value of 15 µM after 48 hours of exposure.

- HeLa Cells : IC50 value of 20 µM after 48 hours of exposure.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis showing increased Annexin V positive cells post-treatment.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via ROS generation |

| HeLa | 20 | Apoptosis via ROS generation |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity:

- Tested Strains : Staphylococcus aureus and Escherichia coli.

- Results :

- S. aureus: MIC = 32 µg/mL.

- E. coli: MIC = 64 µg/mL.

This suggests that TPHCN could serve as a basis for developing new antimicrobial agents.

Toxicological Profile

Toxicological assessments have been conducted to evaluate the safety profile of TPHCN:

- Acute Toxicity Tests : In vivo studies in mice indicated an LD50 greater than 2000 mg/kg, suggesting low acute toxicity.

- Chronic Exposure Studies : Long-term exposure studies are needed to fully understand the chronic effects and potential carcinogenicity.

Eigenschaften

IUPAC Name |

triphenylene-2,3,6,7,10,11-hexacarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H6N6/c25-7-13-1-19-20(2-14(13)8-26)22-5-17(11-29)18(12-30)6-24(22)23-4-16(10-28)15(9-27)3-21(19)23/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMIPAXRMGOYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C3C=C(C(=CC3=C4C=C(C(=CC4=C21)C#N)C#N)C#N)C#N)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569711 | |

| Record name | Triphenylene-2,3,6,7,10,11-hexacarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142857-74-7 | |

| Record name | Triphenylene-2,3,6,7,10,11-hexacarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.